molecular formula C6H12O6 B1210645 3-Deoxy-D-gluconic acid CAS No. 498-43-1

3-Deoxy-D-gluconic acid

Cat. No. B1210645
CAS RN: 498-43-1
M. Wt: 180.16 g/mol
InChI Key: YGMNHEPVTNXLLS-UHFFFAOYSA-N
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Description

3-deoxyhexonic acid is a hexonic acid.

Scientific Research Applications

Gluconic Acid Production and Utilization

Gluconic acid, a product of glucose oxidation, is an organic acid highly sought after for its multifunctional properties and wide range of applications in various industries like chemical, pharmaceutical, food, and construction. Various production methods of gluconic acid from glucose, including chemical and electrochemical catalysis, enzymatic biocatalysis, and fermentation processes, have been extensively studied. Modern fermentation processes using strains of yeast-like mold Aureobasidium pullulans present significant advantages over traditional methods, offering insights into process efficiency and industrial viability (Anastassiadis & Morgunov, 2007).

Process Intensification for Green Production

The fermentative process and catalytic oxidation are the two primary approaches for gluconic acid production. However, achieving cost-effective and eco-friendly production remains challenging due to the extensive downstream processing involved. Recent advancements in integrating selective membranes and modules with fermenters in downstream purification have shown potential in creating innovative green processes for gluconic acid manufacture. These developments suggest a shift towards sustainable business practices and environmental responsibility in gluconic acid production (Pal, Kumar & Banerjee, 2016).

Sustainable Production of High-Value Acids from Biomass

Sustainable production of gluconic acid (GOA) and glucaric acid (GAA) from biomass-derived glucose is gaining traction due to the high value of these chemicals and their environmental benefits. Developing sustainable heterogeneous catalytic systems for efficient biomass valorization is essential. Recent findings emphasize the potential of emerging technologies, such as ultrasound-assisted, microwave-assisted, and photocatalytic oxidation, for sustainable production of these valuable chemicals. This approach aligns with green chemistry principles and promotes the valorization of biomass and food waste through controllable oxidation pathways (Zhang, Wan, Yu & Tsang, 2021).

Technological and Biological Applications of Derivatized D-glucans

D-glucans, closely related to gluconic acid derivatives, have significant potential in the chemical and pharmaceutical industries due to their biological activities and technological properties. Chemical modifications, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, enhance the solubility and biological activities of D-glucans. These modifications have shown promising results in various applications, including antioxidation, anticoagulation, and potential treatments for human diseases, highlighting the relevance of further studies on chemically modified glucans (Kagimura, da Cunha, Barbosa & Dekker, 2015).

properties

CAS RN

498-43-1

Product Name

3-Deoxy-D-gluconic acid

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4+,5+/m0/s1

InChI Key

YGMNHEPVTNXLLS-UHFFFAOYSA-N

SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Canonical SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Other CAS RN

1518-59-8
18521-63-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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